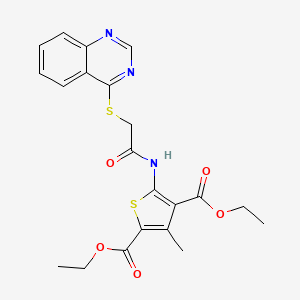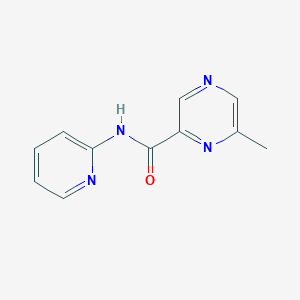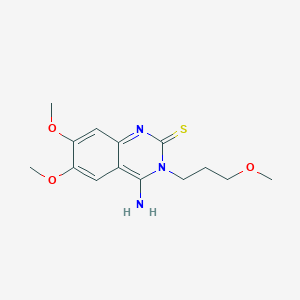
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone and thiophene are both important heterocyclic compounds. Quinazolinone derivatives have been studied for their diverse biological activities . Thiophene derivatives also show a variety of properties and applications, including in the advancement of organic semiconductors .
Synthesis Analysis
Quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Quinazolinone and thiophene are both heterocyclic compounds. Quinazolinone has a fused two-ring structure, consisting of a benzene ring and a pyrimidine ring . Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Quinazolinone and thiophene derivatives can undergo various chemical reactions. For example, 2-styryl-4(3H)-quinazolinone derivatives can be prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction .Applications De Recherche Scientifique
Antihistaminic Agents
Research has explored the synthesis of novel quinazolinone derivatives as potential antihistaminic agents. For instance, Alagarsamy and Parthiban (2013) described the design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, showing significant H1-antihistaminic activity in vivo on conscious guinea pigs. These compounds, including OT5, demonstrated protection against histamine-induced bronchospasm with minimal sedation compared to chlorpheniramine maleate, indicating potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antibacterial and Antifungal Activities
Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, including antibacterial and antifungal properties. These compounds were synthesized from chlorosubstituted anthranilic acids and characterized by various spectroscopic methods, indicating their potential in developing new antimicrobial agents (Párkányi & Schmidt, 2000).
Antitumor Agents
A study by Ibrahim A. Al-Suwaidan et al. (2013) focused on the design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents. Compound 15, in particular, showed broad-spectrum antitumor activity and was significantly more active than the known drug 5-FU. Molecular docking studies suggested that these compounds could inhibit tumor growth through interactions with the ATP binding site of EGFR-TK, highlighting their promise as novel antitumor agents (Ibrahim A. Al-Suwaidan et al., 2013).
Anti-Tubercular Agents
Nagaladinne, A. A. Hindustan, and Nayakanti (2020) conducted a study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids as potent anti-tubercular agents. The compounds displayed significant antibacterial activity against Mycobacterium tuberculosis H37RV, suggesting their potential application in treating tuberculosis. Molecular docking studies further supported their mechanism of action, providing a basis for future drug development (Nagaladinne et al., 2020).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some quinazolinone and thiophene derivatives have been used in medicinal chemistry , the safety and hazards of “Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate” are not available in the sources I found.
Propriétés
IUPAC Name |
diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUICQBYWSJSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)



![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)





